
2-((R)-1-(((R)-1-Phenylethyl)amino)ethyl)phenol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride is a chemical compound known for its unique structure and properties. It is often studied for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenol group, an amino group, and a phenylethyl group, which contribute to its reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride typically involves multiple steps, starting with the preparation of the phenylethylamine derivative. The key steps include:
Formation of the Phenylethylamine Derivative: This involves the reaction of phenylethylamine with an appropriate aldehyde or ketone to form an imine intermediate.
Reduction of the Imine Intermediate: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to form the corresponding amine.
Coupling with Phenol: The amine is then coupled with a phenol derivative under acidic conditions to form the final product, 2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, or halogens, along with appropriate catalysts.
Major Products Formed
Oxidation: Quinones or other oxidized phenol derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Nitrated, halogenated, or sulfonated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The amino group can form hydrogen bonds or ionic interactions with target molecules, enhancing its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol
- 2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol acetate
- 2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol sulfate
Uniqueness
2-(®-1-((®-1-Phenylethyl)amino)ethyl)phenol hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of the hydrochloride salt enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Eigenschaften
CAS-Nummer |
702684-33-1 |
|---|---|
Molekularformel |
C16H20ClNO |
Molekulargewicht |
277.79 g/mol |
IUPAC-Name |
2-[(1R)-1-[[(1R)-1-phenylethyl]amino]ethyl]phenol;hydrochloride |
InChI |
InChI=1S/C16H19NO.ClH/c1-12(14-8-4-3-5-9-14)17-13(2)15-10-6-7-11-16(15)18;/h3-13,17-18H,1-2H3;1H/t12-,13-;/m1./s1 |
InChI-Schlüssel |
HVKCYZJQPVZHNR-OJERSXHUSA-N |
Isomerische SMILES |
C[C@H](C1=CC=CC=C1)N[C@H](C)C2=CC=CC=C2O.Cl |
Kanonische SMILES |
CC(C1=CC=CC=C1)NC(C)C2=CC=CC=C2O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one](/img/structure/B13099670.png)

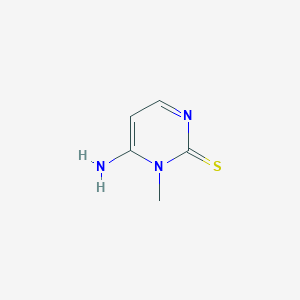
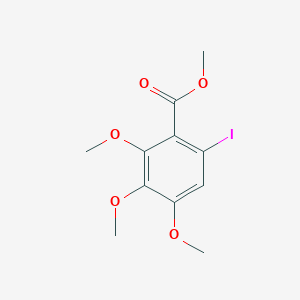

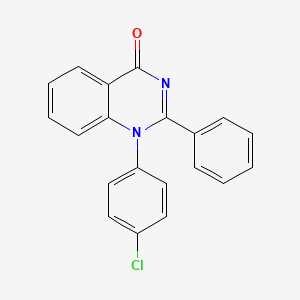
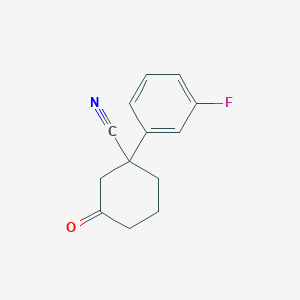
![3-Chloro-7-phenyl[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(6H)-one](/img/structure/B13099724.png)

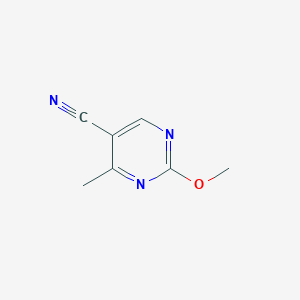
![2-[3-(3-Chloro-4-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13099742.png)
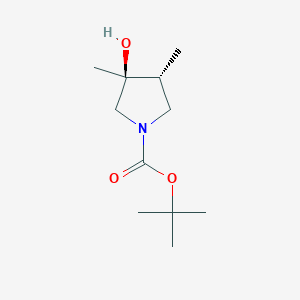
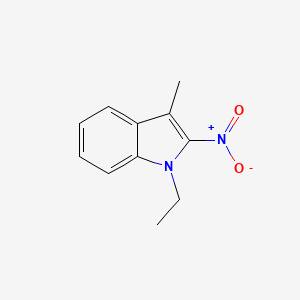
![4-Methoxybenzo[4,5]imidazo[1,2-d][1,2,4]triazine](/img/structure/B13099750.png)
